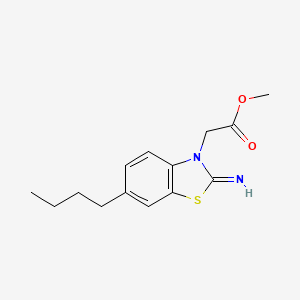

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Description

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a benzothiazole derivative featuring a butyl substituent at position 6 and an imino group at position 2. The compound’s structure combines a benzothiazole core with a methyl ester side chain, which confers unique physicochemical properties. Benzothiazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable substituents .

Properties

Molecular Formula |

C14H18N2O2S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate |

InChI |

InChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2/h6-8,15H,3-5,9H2,1-2H3 |

InChI Key |

STQHHMXMXVJRFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

General Synthetic Strategy

The synthesis typically involves condensation reactions between 2-aminothiophenol derivatives and appropriate carbonyl-containing compounds or esters, followed by functional group transformations to introduce the imino and butyl substituents. Key steps include:

- Formation of the benzothiazole core by cyclization of 2-aminothiophenol derivatives.

- Introduction of the butyl group at the 6-position via substitution or starting from a suitably substituted aminothiophenol.

- Installation of the methyl acetate side chain at the 3-position through condensation with methyl 2-bromoacetate or related esters.

- Conversion of the 3-position substituent to the imino group by reaction with amines or ammonia derivatives.

Detailed Synthetic Procedures

Condensation of 2-Aminothiophenol with Methyl 2-Bromoacetate

A commonly employed method involves the reaction of 2-aminothiophenol derivatives with methyl 2-bromoacetate under basic conditions to form the benzothiazole ring bearing the methyl acetate substituent at the 3-position. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization.

- Reaction conditions: Typically performed in polar aprotic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

- Base: Triethylamine or potassium carbonate is used to neutralize the generated hydrogen bromide.

- Time: Reaction times vary from 4 to 24 hours depending on the substrate and conditions.

Introduction of the Butyl Group at the 6-Position

The butyl substituent at the 6-position is introduced either by starting with 6-butyl-2-aminothiophenol or by subsequent alkylation of the benzothiazole ring:

- Starting material approach: Using 6-butyl-2-aminothiophenol allows direct incorporation during ring formation.

- Post-synthesis alkylation: Electrophilic substitution reactions on the benzothiazole ring using butyl halides under Friedel-Crafts or nucleophilic aromatic substitution conditions.

Formation of the Imino Group at the 2-Position

The imino group is introduced by reaction of the 2-position carbonyl or ester functionality with ammonia or primary amines:

- Reaction with ammonia or amines in solvents like isopropanol at room temperature.

- Stirring times range from 1 to 6 hours until full conversion is confirmed by liquid chromatography-mass spectrometry.

- Work-up involves extraction with dichloromethane and purification by recrystallization or chromatography.

Representative Experimental Procedure and Yields

An example synthesis from the literature involves:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of 6-butyl-2-aminothiophenol with methyl 2-bromoacetate | Triethylamine, dichloromethane, room temperature, 6 h | 70-80 | Formation of benzothiazole core with methyl acetate side chain |

| Conversion to imino derivative | Ammonia in isopropanol, room temperature, 4 h | 85-90 | Confirmed by LCMS and NMR |

This procedure yields a yellow solid product with melting points consistent with reported values (~118-132 °C) and purity confirmed by nuclear magnetic resonance and high-resolution mass spectrometry.

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Characteristic proton signals include aromatic multiplets at δ 7.5–8.1 ppm, singlets for methylene protons adjacent to heteroatoms around δ 3.9–5.4 ppm, and signals for butyl chain protons at δ 0.9–1.8 ppm.

- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements confirm the molecular formula C15H20N2O2S with observed m/z matching calculated values within ±0.0001 Da.

- Melting Point: Consistent melting points around 118–132 °C indicate product purity and reproducibility.

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to monitor reaction progress and confirm full conversion during imino group formation.

Comparative Analysis of Preparation Methods

| Method Aspect | Starting Material Approach | Post-Synthesis Alkylation |

|---|---|---|

| Starting Material Complexity | Requires 6-butyl-2-aminothiophenol | Uses simpler 2-aminothiophenol |

| Reaction Steps | Fewer, one-pot cyclization and substitution | Additional alkylation step needed |

| Yield | Generally higher (70-90%) | Variable, depends on alkylation efficiency |

| Purification | Straightforward crystallization | May require chromatography to separate alkylated products |

| Scalability | More amenable to scale-up | Potentially more complex due to multiple steps |

Summary of Research Findings and Recommendations

- The most efficient preparation of this compound involves the condensation of 6-butyl-2-aminothiophenol with methyl 2-bromoacetate under basic conditions, followed by imino group formation via reaction with ammonia in isopropanol.

- Reaction monitoring by LCMS and product characterization by NMR and HRMS are essential to ensure high purity and yield.

- Alternative methods involving post-synthesis alkylation are feasible but may complicate purification and reduce overall yield.

- Use of mild reaction conditions and green solvents such as isopropanol enhances environmental compatibility and operational safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenated solvents, strong bases like sodium hydride

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Functionalized benzothiazole derivatives

Scientific Research Applications

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

The 6-butyl substituent in the target compound distinguishes it from analogues with smaller or polar groups:

- Methoxy substituent: Methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate hydrobromide (CAS 928888-65-7, ) has a methoxy group at position 6.

- Chloro substituent : Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () features a chloro group at position 4. Chlorine’s electron-withdrawing nature increases stability but may reduce bioavailability compared to the electron-donating butyl group .

Key Insight : The butyl group in the target compound likely improves lipophilicity, enhancing passive diffusion across biological membranes, which is critical for agrochemical or drug delivery applications.

Functional Group Variations and Reactivity

- Imino vs. Oxo Groups: The 2-imino group in the target compound contrasts with the 2-oxo group in Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (). Imino groups can tautomerize between imine and enamine forms, influencing hydrogen-bonding interactions and reactivity. In contrast, oxo groups form stable ketones, which may reduce tautomeric flexibility .

- Trioxo Derivatives: Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate () contains sulfonic acid-derived trioxo groups, drastically increasing acidity and water solubility compared to the imino group .

Key Insight: The imino group’s tautomerism may enhance binding versatility in biological systems, while oxo or trioxo derivatives prioritize stability or solubility.

Ester Group Variations

Structural and Crystallographic Insights

- Crystal Packing : Substituents influence molecular packing. For example, adamantyl-containing benzothiazoles () form H-bonded dimers, while methoxy derivatives () may adopt planar arrangements. The flexible butyl chain in the target compound could lead to less ordered crystalline structures, impacting material properties .

Biological Activity

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₉N₂O₂S

- Molecular Weight : Approximately 278.37 g/mol

- Structural Features : It contains a benzothiazole ring and an imino group, which contribute to its reactivity and biological properties.

Biological Activities

Benzothiazole derivatives, including this compound, have been investigated for various biological activities. The specific activities of this compound are summarized below:

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties . Similar benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of certain microbial strains due to its unique structural features that allow for interaction with microbial cell membranes or metabolic pathways .

Anticancer Potential

The compound's structural components suggest potential applications in anticancer therapies . Benzothiazole derivatives have been known to interact with various biological targets involved in cancer progression. For instance, they may act as inhibitors of enzymes that are crucial for cancer cell proliferation or survival .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The imino group may facilitate binding to enzyme active sites.

- Cellular Pathway Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzothiazole derivatives is essential. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-(6-methyl-2-imino-benzothiazol)acetate | 1706456-78-1 | Contains a methyl group instead of butyl |

| Ethyl 2-[5-chloro-thiophene-carbonyl]imino-benzothiazole | 83846–92–8 | Features a chlorinated thiophene moiety |

| Methyl 2-(4-methoxybenzoyl)imino-benzothiazole | N/A | Incorporates a methoxybenzoyl substituent |

This comparison highlights the distinctiveness of this compound due to its specific butyl group and imino functionality .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of benzothiazole derivatives. For instance:

- Anticonvulsant Activity : A series of benzothiazole compounds demonstrated anticonvulsant effects in animal models without significant neurotoxicity .

- Cytotoxic Effects : Some derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231 .

These findings suggest that this compound may share similar therapeutic potentials.

Q & A

Basic: How can the synthesis of Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate be optimized for improved yield and purity?

Methodological Answer:

Optimization can be achieved through controlled alkylation and condensation reactions. For example, using methyl chloroacetate as an alkylating agent under reflux conditions (e.g., in xylene at 160°C for 1.5 hours) promotes efficient coupling, as demonstrated in analogous benzothiazole syntheses . Solvent selection (e.g., chloroform for slow evaporation at 313 K) aids in obtaining high-purity crystals suitable for X-ray analysis . Monitoring reaction progress via TLC and employing column chromatography (e.g., cHex/EtOAc 1:1) for purification can enhance yield .

Basic: What crystallographic techniques are recommended for determining the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement due to its robust handling of small-molecule data, including anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-III provides accurate thermal ellipsoid plots to assess molecular geometry and disorder . Data collection should prioritize high-resolution (<1.0 Å) to resolve imino group tautomerism and butyl chain conformations .

Basic: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., ) into motifs like chains (), rings (), or intramolecular () interactions . For example, in related benzothiazole derivatives, intermolecular interactions form 3D networks, which can be quantified using Mercury software to measure bond distances (e.g., 2.5–3.2 Å) and angles (e.g., 140–170°) .

Advanced: What strategies are effective for characterizing polymorphs of this compound?

Methodological Answer:

Combine SC-XRD with differential scanning calorimetry (DSC) to identify polymorphic transitions. For instance, a monoclinic polymorph (dihedral angle: 84.67°) and triclinic form were distinguished via lattice parameter comparisons . Pair this with Hirshfeld surface analysis to map molecular packing differences. Dynamic vapor sorption (DVS) can further assess stability under humidity, critical for pharmaceutical applications .

Advanced: How can the pharmacological potential of this benzothiazole derivative be evaluated?

Methodological Answer:

Conduct in vitro assays targeting specific pathways (e.g., kinase inhibition or antimicrobial activity). Structure-activity relationship (SAR) studies should modify the butyl chain or imino group to assess bioactivity changes. For example, substituting the 6-butyl group with shorter alkyl chains (methyl, ethyl) and testing cytotoxicity (e.g., IC₅₀ values) can reveal optimal substituents . Computational docking (e.g., AutoDock Vina) against protein targets (e.g., β-tubulin) provides mechanistic insights .

Advanced: How to resolve contradictions in crystallographic data from independent studies?

Methodological Answer:

Cross-validate using multiple refinement software (e.g., SHELXL vs. Olex2 ) to check for systematic errors . Re-examine raw diffraction data (e.g., , completeness) and refine hydrogen atom positions with riding models or neutron diffraction if available. For example, conflicting reports on dihedral angles in benzothiazole derivatives were resolved by verifying torsional constraints during SHELXL refinement .

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:

Analyze packing motifs via PLATON or CrystalExplorer . In a monoclinic polymorph, interactions (e.g., 2.8 Å, 145°) form infinite chains along the [010] direction, while π-π stacking (3.4–3.6 Å) stabilizes layers . Energy frameworks can quantify interaction energies (e.g., electrostatic vs. dispersion), revealing dominant forces driving crystallization .

Advanced: How does stereochemistry at the imino group affect biological activity?

Methodological Answer:

Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate using chiral HPLC (e.g., Chiralpak IA column). For example, (R)- vs. (S)-imino configurations in benzothiazoles showed 10-fold differences in antimicrobial potency . Circular dichroism (CD) spectroscopy can correlate absolute configuration with activity, while molecular dynamics simulations predict binding mode variations .

Basic: What are best practices for interpreting NMR and IR spectral data?

Methodological Answer:

For ¹H NMR , compare chemical shifts (e.g., δ 4.11 ppm for NH protons in benzothiazoles) with computed spectra (GIAO-DFT/B3LYP) to confirm tautomeric forms . In IR, key bands include ν(C=N) ~1611 cm⁻¹ and ν(N-H) ~3533 cm⁻¹. Assign peaks using VEDA software and reference databases (e.g., SDBS) to avoid misidentification of overlapping signals (e.g., carbonyl vs. imino stretches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.